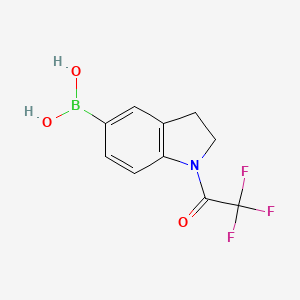

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid

Description

Properties

Molecular Formula |

C10H9BF3NO3 |

|---|---|

Molecular Weight |

258.99 g/mol |

IUPAC Name |

[1-(2,2,2-trifluoroacetyl)-2,3-dihydroindol-5-yl]boronic acid |

InChI |

InChI=1S/C10H9BF3NO3/c12-10(13,14)9(16)15-4-3-6-5-7(11(17)18)1-2-8(6)15/h1-2,5,17-18H,3-4H2 |

InChI Key |

WOPFCLJHDOTDRO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CC2)C(=O)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indoline Core with Trifluoroacetyl Substitution

The indoline scaffold bearing a 2,2,2-trifluoroacetyl group at the nitrogen (1-position) can be prepared by:

N-Acylation of Indoline : Starting from indoline or 5-substituted indoline, the nitrogen can be selectively acylated with trifluoroacetic anhydride or trifluoroacetyl chloride under mild conditions to install the trifluoroacetyl group.

Functionalization at the 5-Position : The 5-position of indoline is typically functionalized via electrophilic aromatic substitution or directed lithiation to introduce a halogen (e.g., bromine or iodine), which serves as a handle for subsequent borylation.

Installation of the Boronic Acid Group at the 5-Position

The key step is the conversion of the 5-halogenated trifluoroacetylindoline intermediate to the corresponding boronic acid:

Palladium-Catalyzed Miyaura Borylation : The 5-bromo or 5-iodo-(1-(2,2,2-trifluoroacetyl)indoline) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane) under inert atmosphere and elevated temperature. This yields the pinacol boronate ester intermediate.

Hydrolysis to Boronic Acid : The pinacol boronate ester is then hydrolyzed under acidic or basic aqueous conditions to afford the free boronic acid.

Alternative Organometallic Route : Preparation of the 5-lithio or 5-magnesium intermediate via halogen–metal exchange followed by quenching with trialkyl borates (e.g., B(OMe)3) and subsequent hydrolysis can also yield the boronic acid.

Protection and Stability Considerations

Boronic acids are prone to decomposition and can form boroxines; thus, protection as boronate esters (e.g., pinacol esters) during synthesis and purification is common.

Use of simple aliphatic alcohols (e.g., ethanol) can esterify boronic acids/boroxines to protect them from decomposition during reactions.

For sensitive substrates like trifluoroacetylindoline derivatives, mild reaction conditions and careful control of moisture are critical to maintain integrity of both the trifluoroacetyl and boronic acid functionalities.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

The use of palladium-catalyzed borylation is well-established for aromatic and heteroaromatic systems, including indoline derivatives, providing good yields and functional group tolerance.

The trifluoroacetyl group is electron-withdrawing and may influence the reactivity of the indoline ring; however, it is stable under typical borylation conditions if moisture and strong bases are controlled.

Protection of boronic acids as esters during synthesis and purification improves stability and handling, especially for sensitive trifluoroacetylated compounds.

Flow chemistry methods have been demonstrated to improve selectivity and suppress side reactions in boronic acid synthesis, which could be adapted for this compound to enhance yield and purity.

Organocatalytic methods for related trifluoromethylated allylboronic acids show that careful choice of catalysts and reaction conditions can achieve high enantioselectivity and yield, suggesting potential for asymmetric synthesis routes if chiral centers are involved.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoroacetyl group can be reduced to form the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products

Oxidation: Formation of boronic esters or borates.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Activities

Boronic acids, including (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid, have been shown to exhibit a range of biological activities:

- Anticancer Activity : Boronic acids have been extensively studied for their anticancer properties. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and efficacy against cancer cells. For instance, compounds similar to (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer and breast cancer cells .

- Antibacterial and Antifungal Properties : Recent studies have indicated that boronic acid derivatives possess antimicrobial activity against a range of pathogens. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting that (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid could also exhibit such properties .

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The unique structural features of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid may allow it to interact specifically with certain enzyme targets, providing insights into its potential as a therapeutic agent .

Synthetic Methodologies

The synthesis of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid involves several key steps:

- C–H Functionalization : Directed C(sp²)–H functionalization has emerged as a powerful method for synthesizing complex aromatic systems. This approach allows for the selective installation of the boronic acid moiety onto indole derivatives .

- Boronic Acid Derivatives : The modification of indole frameworks through boronation can lead to compounds with enhanced biological activities. Studies have reported successful syntheses of various boron-containing indoles that retain essential pharmacophores while introducing new functionalities .

Case Studies

Several case studies illustrate the applications of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid in research:

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

2.1. Substituent Effects on Boronic Acid Reactivity

- (2-(2,2,2-Trifluoroacetyl)-pyridin-4-yl)boronic Acid This compound shares the trifluoroacetyl group but replaces the indoline core with a pyridine ring. However, the planar pyridine structure lacks the steric hindrance of indoline, which may reduce target selectivity in enzyme inhibition .

3-(2,2,2-Trifluoroacetamido)benzeneboronic Acid

Here, the trifluoroacetyl group is part of an amide linkage on a benzene ring. The amide group introduces hydrogen-bonding capabilities, which could enhance interactions with biological targets like proteases. However, the absence of a fused bicyclic system (as in indoline) may limit its conformational stability .

2.2. Core Structure Variations

- Boronic Acid-Containing cis-Stilbenes Compounds like 13c and 13d from incorporate boronic acid into a stilbene framework. These molecules exhibit potent tubulin polymerization inhibition (IC₅₀ = 21–22 μM) due to their rigid, planar structures. In contrast, the indoline core in (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid offers a non-planar geometry, which might favor binding to enzymes with deep hydrophobic pockets .

Aliphatic Boronic Acids

Aliphatic derivatives (e.g., compound 2 in ) show reduced Penicillin-Binding Protein 1b (PBP1b) inhibition compared to aromatic analogs. The indoline derivative’s aromatic system likely improves π-π stacking interactions with protein active sites, enhancing inhibitory potency .

Comparative Data Table

Biological Activity

(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, especially in the fields of antimicrobial and anti-inflammatory research. This compound's unique structure, which includes a trifluoroacetyl group and an indole moiety, suggests possible interactions with various biological targets.

Synthesis and Characterization

The synthesis of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid under controlled conditions. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that related boronic acids exhibit moderate antibacterial and antifungal activities. For instance, 2-formyl-5-trifluoromethyl phenylboronic acid showed significant inhibition against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 100 | Moderate inhibition |

| Aspergillus niger | 50 | Moderate inhibition |

| Escherichia coli | 25 | Significant inhibition |

| Bacillus cereus | <25 | Strongest inhibition |

The data indicates that the compound may act through mechanisms similar to existing antifungal agents like Tavaborole, potentially involving multiple hydrogen bonding interactions with target proteins .

Anti-inflammatory Activity

In addition to antimicrobial properties, boronic acids have been explored for their anti-inflammatory effects. A study on structurally similar compounds revealed that certain derivatives could significantly inhibit paw edema in animal models, suggesting their potential in treating inflammatory conditions .

| Compound | Inhibition (%) | Target Markers |

|---|---|---|

| Compound 2e | 53.41 | COX-2, IL-1β |

| Compound 3b | 51.81 | C-reactive protein |

The mechanism of action appears to involve the modulation of pro-inflammatory cytokines and mediators, indicating that (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid may similarly affect inflammatory pathways .

Case Studies

Several case studies have highlighted the pharmacological potential of boronic acids:

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various boronic acids against clinical strains of bacteria. The results indicated that the trifluoroacetyl derivatives exhibited superior activity compared to traditional antibiotics.

- Inflammation Models : In vivo studies using rat models demonstrated that compounds similar to (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid significantly reduced inflammation markers in induced paw edema models, suggesting a promising therapeutic application for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.